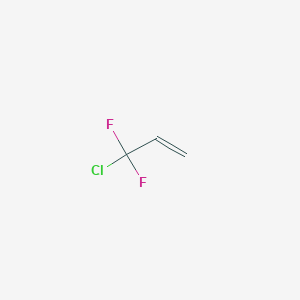

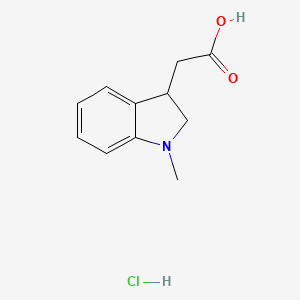

![molecular formula C18H15Cl2N3O2 B2540766 5-[1-(2,4-Dichlorphenoxy)ethyl]-N-phenyl-1H-pyrazol-1-carboxamid CAS No. 321385-66-4](/img/structure/B2540766.png)

5-[1-(2,4-Dichlorphenoxy)ethyl]-N-phenyl-1H-pyrazol-1-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation method or cyclization reactions. For instance, paper describes the synthesis of a pyrazole derivative through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach. Similarly, paper and paper detail the synthesis of pyrazole carboxamides by reacting different alkenones with semicarbazide or phenylhydrazine hydrochloride. These methods could potentially be adapted for the synthesis of "5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives are confirmed using techniques such as single-crystal X-ray diffraction, as mentioned in papers , , and . These studies provide detailed information about the crystal system, space group, and unit cell parameters. The molecular geometry and electronic structures are often optimized and calculated using ab-initio methods, which are in good agreement with experimental data.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthesizing more complex molecules. For example, paper discusses the diazotization and coupling reactions of ethyl 3-amino-5-phenylpyrazole-4-carboxylate to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. Paper describes the synthesis of pyrazolopyrimidine derivatives from o-aminocarbonitrile. These reactions highlight the versatility of pyrazole derivatives as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, are characterized using various analytical techniques. Paper reports the thermal stability of a pyrazole derivative up to 190°C. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the crystal structures of these compounds, as seen in papers and . The electronic properties, such as HOMO/LUMO energies and molecular electrostatic potential (MEP), are also analyzed to understand the reactivity of these molecules.

Wissenschaftliche Forschungsanwendungen

- Nachweis: Molekulare Docking-Studien mit COX-2 ergaben, dass diese synthetisierten Verbindungen effektiv mit dem aktiven Zentrum des Enzyms interagieren und 2-(2,4-Dichlorphenoxy)essigsäure in Bezug auf die Komplexstärke übertreffen .

- Befunde: Die minimale Hemmkonzentration und die Empfindlichkeitskriterien wurden in vitro bestimmt, was auf potenzielle Anwendungen bei der Bekämpfung von Pilzinfektionen hindeutet .

Entzündungshemmende Eigenschaften

Antifungalaktivität

Herbizidrückstandserkennung

Wirkmechanismus

Target of Action

The primary target of 5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is broadleaf weeds . This compound is a selective herbicide, meaning it specifically targets and kills broadleaf weeds while leaving most grasses, such as cereals, lawn turf, and grassland, relatively unaffected .

Mode of Action

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide acts as a systemic herbicide . It is absorbed by the plant and then transported throughout the plant’s system. The compound works by causing uncontrolled growth in the target weeds, which eventually leads to their death .

Biochemical Pathways

It is known that the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of the plant .

Pharmacokinetics

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is highly soluble in water and volatile . This means it can easily be absorbed by plants and transported throughout their systems. It has a low potential to leach into groundwater, reducing its environmental impact . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of the action of 5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide is the death of the target weeds. By causing uncontrolled growth, the compound disrupts the normal life cycle of the weeds, leading to their eventual death .

Action Environment

The action of 5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide can be influenced by various environmental factors. For example, its efficacy can be affected by the specific type of weed it is targeting, the stage of growth of the weed, and the specific environmental conditions present . Additionally, the compound’s stability can be affected by factors such as temperature, pH, and light exposure .

Eigenschaften

IUPAC Name |

5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenylpyrazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O2/c1-12(25-17-8-7-13(19)11-15(17)20)16-9-10-21-23(16)18(24)22-14-5-3-2-4-6-14/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQBSDNHJVVPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C(=O)NC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)

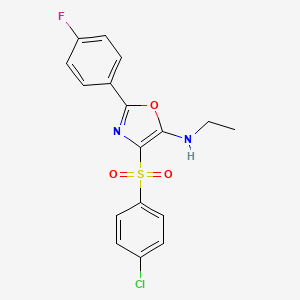

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

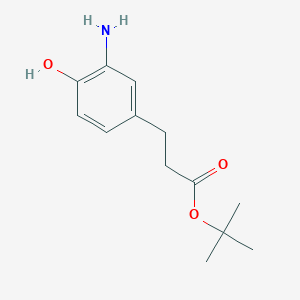

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

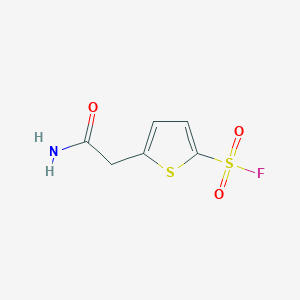

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)